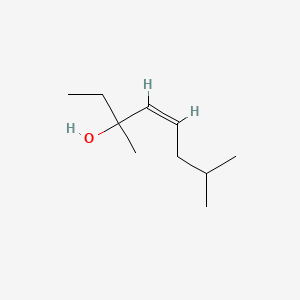

4-Octen-3-ol, 3,7-dimethyl-, (4Z)-

Description

BenchChem offers high-quality 4-Octen-3-ol, 3,7-dimethyl-, (4Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Octen-3-ol, 3,7-dimethyl-, (4Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

68892-26-2 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

(Z)-3,7-dimethyloct-4-en-3-ol |

InChI |

InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h6,8-9,11H,5,7H2,1-4H3/b8-6- |

InChI Key |

DWBBJBOPPLCNKD-VURMDHGXSA-N |

Isomeric SMILES |

CCC(C)(/C=C\CC(C)C)O |

Canonical SMILES |

CCC(C)(C=CCC(C)C)O |

Origin of Product |

United States |

Significance of 4 Octen 3 Ol, 3,7 Dimethyl , 4z in Natural Product Chemistry

While not as widely recognized as some of its isomeric cousins, 4-Octen-3-ol, 3,7-dimethyl-, (4Z)- holds a noteworthy position in the field of natural product chemistry. It is a volatile organic compound that has been identified as a constituent in the essential oils of certain plants, contributing to their characteristic aromas.

The structural nuances of this compound, particularly the Z-configuration of the double bond at the fourth position and the placement of the hydroxyl and methyl groups, are crucial to its chemical identity and biological activity. ontosight.ai These features influence its sensory properties, making it a subject of interest for chemists studying the complex interplay of structure and scent in natural extracts.

The synthesis of 4-Octen-3-ol, 3,7-dimethyl-, (4Z)- can be achieved through various chemical pathways, often involving the hydrogenation of specific precursor molecules. One notable method starts with 6-methyl-5-hepten-2-one, which is hydrogenated to 6-methyl-2-heptanone. This intermediate is then reacted with acetylene (B1199291) and subsequently hydrogenated to yield the target compound. Such synthetic routes are vital for producing the compound in sufficient quantities for further research and potential applications.

Below is a table summarizing the key chemical properties of 4-Octen-3-ol, 3,7-dimethyl-, (4Z)-:

| Property | Value |

| IUPAC Name | (4Z)-3,7-dimethyloct-4-en-3-ol |

| Molecular Formula | C10H20O |

| Molecular Weight | 156.27 g/mol |

| CAS Number | 68892-26-2 |

| Appearance | Colorless liquid |

This data is compiled from multiple sources. ontosight.aiepa.gov

Interdisciplinary Relevance of 4 Octen 3 Ol, 3,7 Dimethyl , 4z Research

Stereoselective Total Synthesis of (4Z)-3,7-dimethyl-4-octen-3-ol

The total synthesis of (4Z)-3,7-dimethyl-4-octen-3-ol with high stereoselectivity requires careful control over the formation of both the chiral alcohol center and the Z-alkene. Various strategies have been developed to achieve this, often relying on either starting from a chiral precursor or inducing chirality through catalytic or auxiliary-controlled reactions.

Chiral Pool Approaches

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. nih.gov For the synthesis of terpene alcohols like (4Z)-3,7-dimethyl-4-octen-3-ol, naturally occurring terpenes are ideal starting points.

Linalool, a naturally abundant monoterpene, is a logical precursor. rsc.org While direct conversion to the target molecule is not straightforward, its structural framework can be chemically modified. For instance, (−)-linalool can undergo allylic oxidation to provide an enal, which can then be subjected to further transformations. nih.gov Another common chiral pool starting material is (−)-citronellol, which can be oxidized to citronellal (B1669106) and used in various synthetic sequences. rsc.org The synthesis of γ-hydroxyphosphine oxides from α-pinene also demonstrates the utility of chiral terpenes in building complex chiral molecules. beilstein-journals.org

A hypothetical chiral pool approach for (4Z)-3,7-dimethyl-4-octen-3-ol could start from a readily available chiral building block, such as a derivative of a natural amino acid or a hydroxy acid, to establish the stereocenter at C-3. Subsequent steps would then focus on the stereoselective construction of the Z-configured double bond.

Asymmetric Catalysis in the Synthesis of 4-Octen-3-ol, 3,7-dimethyl-, (4Z)-

Asymmetric catalysis offers a powerful and atom-economical method for the synthesis of chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

One of the most effective methods for synthesizing chiral alcohols is the asymmetric hydrogenation of prochiral ketones or the dynamic kinetic resolution of racemic alcohols. Ruthenium complexes with chiral diphosphine and diamine ligands have been shown to be highly effective for the asymmetric hydrogenation of ketones, including those that are precursors to allylic alcohols. nih.gov Iridium catalysts with chiral spiro ligands have also been successfully employed in the asymmetric hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters to produce chiral allylic alcohols with high diastereoselectivity and enantioselectivity. rsc.orgrsc.org

The direct catalytic asymmetric synthesis of (Z)-allylic alcohols can be achieved through the addition of (Z)-vinylzinc reagents to aldehydes in the presence of a chiral catalyst. nih.gov This method allows for the direct formation of the desired stereochemistry at both the alcohol and the double bond. A one-pot method involving the hydroboration of a 1-halo-1-alkyne followed by transmetalation to a vinylzinc species and subsequent reaction with an aldehyde in the presence of a chiral catalyst can yield enantioenriched (Z)-disubstituted allylic alcohols. nih.gov

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Ir-SpiroPAP | Racemic exocyclic γ,δ-unsaturated β-ketoesters | Chiral allylic alcohols | 87 to >99% | 93:7 to >99:1 |

| (-)-MIB / Dialkylzinc | Aldehydes and (Z)-vinylzinc reagents | (Z)-disubstituted allylic alcohols | Up to 98% | N/A |

| Ru-Diamine Diphosphine / tBuOK | Racemic allylic alcohols | Chiral alcohols | Up to >99% | Up to >99:1 |

Multistep Reaction Sequences for the (4Z) Isomer

The construction of the (4Z)-3,7-dimethyl-4-octen-3-ol molecule often requires a carefully designed multistep reaction sequence. A key challenge is the stereoselective formation of the Z-double bond.

A common strategy for the synthesis of Z-alkenes is the partial reduction of an alkyne using specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead). Another approach involves the Wittig reaction using stabilized ylides or modifications of the Horner-Wadsworth-Emmons reaction that favor the formation of Z-alkenes.

A plausible multistep synthesis could involve the following key steps:

Formation of a suitable alkyne precursor: This could be achieved by coupling smaller fragments, for example, via a Sonogashira coupling.

Stereoselective reduction of the alkyne: Using a catalyst like Lindlar's catalyst to obtain the desired Z-alkene.

Formation of the chiral alcohol: This could be achieved through the asymmetric reduction of a corresponding ketone or by using a chiral Grignard or organolithium reagent. wikipedia.org

The use of chiral auxiliaries provides another powerful tool for controlling stereochemistry in multistep synthesis. Chiral auxiliaries are stereogenic groups that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For example, pseudoephedrine and its derivatives have been widely used as chiral auxiliaries in alkylation reactions to produce enantiomerically enriched carboxylic acids, ketones, and alcohols. harvard.edu After the desired stereocenter is set, the auxiliary can be removed.

Development of Novel Synthetic Routes to 4-Octen-3-ol, 3,7-dimethyl-, (4Z)-

The quest for more efficient and sustainable synthetic methods continually drives the development of novel routes. For (4Z)-3,7-dimethyl-4-octen-3-ol, this includes exploring new catalytic systems and reaction pathways.

Ligand-controlled stereodivergent synthesis is an emerging area that allows for the selective formation of either the E- or Z-isomer of a product from the same starting materials by simply changing the ligand on the metal catalyst. nih.govresearchgate.net A photoredox and nickel dual catalytic strategy has been reported for the stereodivergent sulfonylalkenylation of terminal alkynes, providing access to both Z- and E-sulfonyl-1,3-dienes with excellent stereoselectivity. nih.gov Such principles could be adapted for the synthesis of the target alcohol.

Electrochemical methods also offer a green and efficient alternative for organic synthesis. An electrochemical cross-coupling reaction of sulfoxonium ylides and alkynes with water has been developed for the synthesis of 1,4-dicarbonyl Z-alkenes with high stereoselectivity. researchgate.net This highlights the potential of electrochemistry in controlling the geometry of double bonds.

Chemoenzymatic Synthesis of 4-Octen-3-ol, 3,7-dimethyl-, (4Z)-

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly selective and efficient transformations. Enzymes, with their inherent chirality and high specificity, are excellent catalysts for creating stereocenters.

A common chemoenzymatic strategy for obtaining enantiomerically pure alcohols is the kinetic resolution of a racemic mixture. Lipases are frequently used enzymes for this purpose. They can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one. For example, Pseudomonas cepacia lipase (B570770) has been used for the enantiospecific alcoholysis of the acetate (B1210297) derivative of karahanaenol, a related terpene alcohol. nih.gov

Another powerful chemoenzymatic approach is the asymmetric reduction of a ketone precursor using an alcohol dehydrogenase (ADH). By selecting the appropriate ADH, either the (R)- or (S)-enantiomer of the alcohol can be obtained with high enantiomeric excess.

Enantiomeric Synthesis of 4-Octen-3-ol, 3,7-dimethyl-, (4Z)- and its Stereoisomers

The synthesis of all possible stereoisomers of a chiral molecule is crucial for studying structure-activity relationships. For (4Z)-3,7-dimethyl-4-octen-3-ol, which has one chiral center, this involves the synthesis of both the (R)- and (S)-enantiomers.

A practical laboratory-scale synthesis of all eight stereoisomers of linalool oxide, a structurally related terpene, has been reported. researchgate.net This was achieved by starting with both enantiomers of linalool and then performing a series of chemical transformations and chromatographic separations. A similar strategy could be applied to (4Z)-3,7-dimethyl-4-octen-3-ol, starting with a racemic mixture and employing techniques like chiral chromatography or diastereomeric salt formation to separate the enantiomers.

Alternatively, a stereodivergent synthesis can be employed. This involves using a common precursor and selectively applying different chiral catalysts or reagents to access each stereoisomer. For example, asymmetric transfer hydrogenation of racemic allylic alcohols using a ruthenium catalyst with different chiral ligands can lead to the formation of different stereoisomers of the product alcohol. nih.govcore.ac.uk

| Method | Approach | Key Feature |

| Chiral Pool Synthesis | Utilization of enantiopure natural products | Starts with pre-existing chirality |

| Asymmetric Catalysis | Use of chiral catalysts | High enantioselectivity and atom economy |

| Chiral Auxiliaries | Temporary incorporation of a chiral group | Covalent control of stereochemistry |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps | High selectivity of enzymes |

| Stereodivergent Synthesis | Access to multiple stereoisomers from a common precursor | Ligand or reagent control of stereochemical outcome |

Biosynthesis and Natural Occurrence of 4 Octen 3 Ol, 3,7 Dimethyl , 4z

Biological Sources and Isolation Strategies

Direct isolation of 4-Octen-3-ol, 3,7-dimethyl-, (4Z)- from natural sources is not extensively documented. The following sections explore its potential presence in various biological contexts based on the occurrence of similar chemical structures.

Occurrence in Insect Species and Chemoecological Context

While a definitive role for 4-Octen-3-ol, 3,7-dimethyl-, (4Z)- as an insect pheromone or semiochemical has not been established, many structurally related C10 terpenoids are known to function in insect communication. For instance, various isomers of octenol are utilized by insects as attractants or repellents. It is plausible that 4-Octen-3-ol, 3,7-dimethyl-, (4Z)- could exist as a minor component in the complex volatile bouquets of certain insect species, potentially contributing to the specificity of a chemical signal. Its identification would require sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) of insect-derived extracts.

Identification in Plant Volatile Profiles

Plants are a rich source of monoterpenoids, which play crucial roles in defense, pollination, and as atmospheric chemicals. While there is no direct evidence of 4-Octen-3-ol, 3,7-dimethyl-, (4Z)- being a major constituent of any known plant's volatile profile, the possibility of its presence as a minor or trace compound cannot be ruled out. The structural similarity to other known plant-derived monoterpenoid alcohols suggests that it could be a product of plant metabolic pathways. Its detection would necessitate careful analysis of essential oils or headspace volatiles from a wide range of plant species.

Microbial Production of 4-Octen-3-ol, 3,7-dimethyl-, (4Z)-

Microorganisms, including bacteria and fungi, are known to produce a diverse array of volatile organic compounds (VOCs), including terpenoids. Fungi, in particular, are noted for their production of various octenol derivatives. While the production of 4-Octen-3-ol, 3,7-dimethyl-, (4Z)- by any specific microbial strain has not been reported, the metabolic versatility of microbes suggests they could be a potential source. Future research involving the screening of microbial VOC profiles may reveal its presence in this biological context.

Enzymatic Pathways in the Biosynthesis of 4-Octen-3-ol, 3,7-dimethyl-, (4Z)-

The enzymatic pathways leading to the biosynthesis of 4-Octen-3-ol, 3,7-dimethyl-, (4Z)- have not been elucidated. However, based on the biosynthesis of other irregular monoterpenoids, a general pathway can be proposed.

Precursor Identification and Metabolic Intermediates

The biosynthesis of terpenoids universally proceeds from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The condensation of two DMAPP units, or one DMAPP and one IPP unit in an irregular fashion, could potentially lead to a C10 precursor for 4-Octen-3-ol, 3,7-dimethyl-, (4Z)-. This irregular head-to-head or head-to-middle condensation is less common than the typical head-to-tail condensations that form geranyl pyrophosphate (GPP), the precursor to most monoterpenes.

Potential Precursors and Intermediates in Irregular Monoterpenoid Biosynthesis

| Precursor/Intermediate | Potential Role in Biosynthesis |

| Isopentenyl pyrophosphate (IPP) | C5 building block |

| Dimethylallyl pyrophosphate (DMAPP) | C5 building block |

| Geranyl pyrophosphate (GPP) | Precursor for regular monoterpenes; potential for rearrangement |

| Nerolidyl pyrophosphate (NPP) | Sesquiterpene precursor; potential for cleavage to a C10 skeleton |

Characterization of Key Biosynthetic Enzymes

The specific enzymes responsible for the synthesis of 4-Octen-3-ol, 3,7-dimethyl-, (4Z)- are unknown. However, the biosynthesis would likely involve a specialized terpene synthase (TPS) capable of catalyzing the formation of the irregular C10 backbone. Following the creation of the hydrocarbon skeleton, a cytochrome P450 monooxygenase or a dioxygenase would likely be required to introduce the hydroxyl group at the C-3 position.

Hypothetical Key Enzymes in the Biosynthesis of 4-Octen-3-ol, 3,7-dimethyl-, (4Z)-

| Enzyme Class | Hypothetical Function |

| Terpene Synthase (TPS) | Catalyzes the formation of the C10 dimethyl-octene backbone from pyrophosphate precursors. |

| Cytochrome P450 Monooxygenase | Hydroxylation of the terpene backbone to introduce the alcohol functionality. |

| Alcohol Dehydrogenase | Potential involvement in the final reduction step to form the alcohol. |

Further research, including genome mining for novel TPS genes and characterization of their products, is necessary to identify the specific enzymatic machinery responsible for the biosynthesis of 4-Octen-3-ol, 3,7-dimethyl-, (4Z)-.

Stereochemical Control in Natural Biosynthesis

The specific three-dimensional structure of (4Z)-3,7-dimethyl-4-octen-3-ol, a monoterpenoid alcohol, is a direct result of highly controlled enzymatic processes during its formation. In nature, the biosynthesis of terpenes is governed by a class of enzymes known as terpene synthases (TSs), which are responsible for creating the vast structural diversity of these compounds from simple acyclic precursors like geranyl pyrophosphate (GPP). acs.org These enzymes catalyze complex carbocation-driven cyclization and rearrangement reactions within a protected active site, ensuring that the reaction proceeds to a specific product with high stereochemical fidelity. acs.orgacs.org

The formation of (4Z)-3,7-dimethyl-4-octen-3-ol involves the creation of a chiral center at carbon 3 and the specific Z (cis) geometry of the double bond between carbons 4 and 5. Terpene synthases achieve this remarkable level of control by precisely folding the acyclic precursor molecule within the enzyme's active site. acs.org This pre-organization of the substrate dictates the reaction trajectory, including which atoms will form new bonds and the final stereochemistry of the product. Even minor changes, such as a single amino acid substitution within the active site, can dramatically alter the reaction outcome, leading to different products or stereoisomers. acs.org

While the specific synthase for (4Z)-3,7-dimethyl-4-octen-3-ol is not detailed in the provided search results, the general mechanism for stereochemical control by these enzymes is well-established. They create a chiral environment that directs the formation of specific enantiomers. The process is so precise that it can be considered a form of enzyme-guided molecular molding, turning an achiral precursor into a chiral compound with multiple defined stereogenic centers. acs.org Pheromonal communications, in particular, are heavily dependent on the specific stereochemistry of the signaling molecules, highlighting the biological importance of such precise enzymatic control. nih.govresearchgate.net

Regulation of 4-Octen-3-ol, 3,7-dimethyl-, (4Z)- Production in Biological Systems

The production of volatile organic compounds (VOCs) like (4Z)-3,7-dimethyl-4-octen-3-ol in biological systems is a dynamically regulated process, influenced by a combination of internal developmental cues and external environmental factors. Organisms synthesize these compounds for specific ecological roles, such as defense, communication, or interactions with other organisms, and their production is therefore tightly controlled to occur at the appropriate time and in the correct amount. researchgate.netrutgers.edu

In fungi, the biosynthesis of VOCs is part of both primary and secondary metabolism and can be influenced by a range of abiotic and biotic factors. researchgate.netmdpi.com Abiotic factors include temperature, pH, and the composition of the growth medium, such as the accessibility of carbon sources. mdpi.com For instance, some studies have shown that temperatures above 37°C can inhibit terpene production in certain fungi. mdpi.com Biotic factors include interactions with other organisms like plants, bacteria, and other fungi, where VOCs can act as signaling molecules. researchgate.netnih.govfrontiersin.org The production of fungal VOCs can be regulated by the fungus itself to control processes like germination, sporulation, and mycelial growth. mdpi.com

In plants, VOC production is a key component of their defense systems and communication strategies. The synthesis of terpenoids can be induced in response to stresses such as herbivore attack or infection by pathogens. This induced production is often mediated by signaling pathways involving plant hormones. For example, in Artemisia annua, the biosynthesis of the sesquiterpene artemisinin is localized in glandular trichomes and is part of its defense mechanism. While not the specific compound of interest, this illustrates the regulated and specialized nature of terpene production in plants.

The following interactive table summarizes key factors that regulate the production of volatile compounds, including terpenoids, in biological systems.

| Regulatory Factor | Biological System | Effect on Production | Description |

| Temperature | Fungi | Varies | Production of terpenes can be inhibited at higher temperatures (e.g., above 37°C) in some species. mdpi.com |

| Nutrient Availability | Fungi | Varies | The type and accessibility of carbon sources in the growth medium can influence the quantity and diversity of VOCs emitted. mdpi.com |

| pH | Fungi | Varies | The acidity or alkalinity of the growth substrate is a parameter known to influence fungal growth and metabolism, including VOC production. mdpi.com |

| Biotic Interactions | Fungi, Plants | Induction/Repression | VOCs are used for communication and defense against other organisms, and their production can be triggered by the presence of competitors, pathogens, or symbionts. researchgate.netnih.govfrontiersin.org |

| Developmental Stage | Plants, Fungi | Varies | The emission of VOCs can be linked to specific life stages, such as flowering in plants or sporulation in fungi. |

| Tissue Damage | Plants | Induction | Herbivory or mechanical damage can trigger signaling pathways that lead to the rapid synthesis and release of defensive VOCs. |

Biological and Ecological Roles of 4 Octen 3 Ol, 3,7 Dimethyl , 4z

Chemoecological Functionality of 4-Octen-3-ol, 3,7-dimethyl-, (4Z)-

The study of how organisms use chemicals to interact with their environment and other living beings is known as chemoecology. In this context, (4Z)-3,7-dimethyl-4-octen-3-ol is posited to function as a semiochemical, a chemical substance that carries a message.

Role as an Insect Pheromone or Kairomone

Initial investigations into the biological activities of 4-Octen-3-ol, 3,7-dimethyl-, (4Z)- suggest its potential as a pheromone in certain insect species. nih.gov Pheromones are chemical signals that trigger a social response in members of the same species. This could involve attracting mates, signaling alarm, or marking trails.

While the specific isomer (4Z)-3,7-dimethyl-4-octen-3-ol has been identified as a potential pheromone, detailed research pinpointing the exact insect species that produce or respond to this compound is still emerging. The broader class of octenols, however, is well-documented for its role in insect attraction. For instance, the related compound 1-octen-3-ol (B46169) is a known attractant for many species of mosquitoes and biting flies, acting as a kairomone—a chemical signal that benefits the receiver but not the emitter—as it helps these insects locate their mammalian hosts.

Further research is necessary to isolate and identify the specific contexts in which (4Z)-3,7-dimethyl-4-octen-3-ol acts as a pheromone or a kairomone and to determine the full range of insect species that are attuned to this particular chemical cue.

Interspecific Chemical Communication Mediated by 4-Octen-3-ol, 3,7-dimethyl-, (4Z)-

Interspecific communication involves interactions between different species. A single chemical compound can act as a pheromone for one species and a kairomone for another. For example, a pheromone released by a herbivorous insect to attract mates could also be intercepted by a predator or parasitoid, which then uses it as a kairomone to locate its prey.

Currently, there is a lack of specific documented instances of interspecific communication directly mediated by (4Z)-3,7-dimethyl-4-octen-3-ol. However, the established roles of similar compounds in predator-prey and parasitoid-host interactions suggest that this is a plausible area for future investigation. The chemical profile of an organism is often a complex blend of compounds, and the presence of (4Z)-3,7-dimethyl-4-octen-3-ol within such a blend could play a subtle but significant role in these multi-species interactions.

Intraspecific Signaling and Behavioral Modulation

Within a single species, chemical signals are crucial for a wide array of behaviors. These can range from aggregation and dispersal to mating rituals and parental care. The specific information conveyed by a chemical signal can be dependent on its concentration, the context in which it is released, and the physiological state of the receiving individual.

The potential for (4Z)-3,7-dimethyl-4-octen-3-ol to modulate behavior within a species is an active area of interest. However, detailed studies demonstrating specific behavioral responses to the isolated (4Z)- isomer are not yet available. Research in this area would involve behavioral assays to observe the reactions of insects to this compound, such as attraction, repulsion, or changes in activity levels.

Mechanisms of Biological Activity

The ability of an insect to detect and respond to a chemical signal like (4Z)-3,7-dimethyl-4-octen-3-ol is dependent on a sophisticated molecular machinery involving olfactory receptors and signal transduction pathways.

Receptor Binding and Signal Transduction Pathways in Target Organisms

At the molecular level, the process of olfaction begins with the binding of a volatile compound to an olfactory receptor (OR) located on the dendrites of olfactory sensory neurons, which are typically housed in the insect's antennae or maxillary palps. This binding event initiates a signal transduction cascade.

While specific receptors for (4Z)-3,7-dimethyl-4-octen-3-ol have not yet been identified, research on the closely related compound 1-octen-3-ol in mosquitoes provides a valuable model. In the yellow fever mosquito, Aedes aegypti, the olfactory receptor AaOr8 has been shown to be tuned to 1-octen-3-ol. This interaction is crucial for the mosquito's ability to locate its hosts.

The binding of an odorant to its receptor typically leads to the opening of an ion channel, causing a change in the membrane potential of the neuron. This electrical signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response. The specificity of this interaction, where a particular receptor preferentially binds to a specific chemical, is fundamental to the insect's ability to distinguish between different odors in its environment.

Molecular Interactions Underlying Biological Responses

The precise nature of the interaction between a chemical ligand like (4Z)-3,7-dimethyl-4-octen-3-ol and its receptor is determined by the three-dimensional structures of both molecules. Factors such as the size, shape, and functional groups of the odorant molecule, as well as the amino acid composition of the receptor's binding pocket, all play a critical role.

The "(4Z)-" designation in the compound's name refers to the stereochemistry around the double bond, which can significantly influence its biological activity. Different isomers of the same compound can elicit vastly different, or even opposing, behavioral responses in insects. This highlights the remarkable specificity of the olfactory systems of these organisms.

Antimicrobial Activity Mechanisms of 4-Octen-3-ol, 3,7-dimethyl-, (4Z)-

A thorough search of scientific databases and literature has yielded no specific studies that would allow for a detailed description of the antimicrobial activity mechanisms of 4-Octen-3-ol, 3,7-dimethyl-, (4Z)-. The following subsections, therefore, represent areas where further research is needed.

There is currently no available research that identifies the specific microbial growth pathways that are inhibited by 4-Octen-3-ol, 3,7-dimethyl-, (4Z)-. Information regarding its effects on metabolic processes, signaling cascades, or other essential life-sustaining pathways in microorganisms has not been documented in the accessible scientific literature.

Similarly, the precise cellular targets of 4-Octen-3-ol, 3,7-dimethyl-, (4Z)- have not been identified. It is unknown whether the compound's potential antimicrobial activity stems from interactions with the cell membrane, intracellular proteins, genetic material, or other specific cellular components.

Advanced Analytical Methodologies for 4 Octen 3 Ol, 3,7 Dimethyl , 4z

Advanced Detection and Sensing Technologies for 4-Octen-3-ol, 3,7-dimethyl-, (4Z)-

Beyond chromatographic techniques, the development of advanced detection and sensing technologies offers promising avenues for the rapid and selective detection of specific volatile compounds like (4Z)-3,7-dimethyl-4-octen-3-ol. These technologies include electronic noses and biosensors.

Electronic Noses:

Electronic noses are devices equipped with an array of chemical sensors that respond to volatile compounds. Each sensor in the array has a different sensitivity to various chemical classes. The collective response of the sensor array creates a unique "fingerprint" or "aroma profile" for a given sample. By training the device with known standards, it can learn to recognize the specific pattern associated with a target analyte, even in the presence of other volatiles.

While not providing the detailed molecular information of mass spectrometry, electronic noses can be invaluable for high-throughput screening, quality control, and real-time monitoring applications where the presence or absence of a specific aroma compound is of interest. For instance, an electronic nose could be trained to detect the characteristic floral and slightly woody scent of (4Z)-3,7-dimethyl-4-octen-3-ol to monitor its presence in fragrance formulations or to detect its emission from biological sources.

Biosensors:

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer. For the detection of alcohols like (4Z)-3,7-dimethyl-4-octen-3-ol, enzymes such as alcohol oxidase or alcohol dehydrogenase can be employed as the biorecognition element. When the target alcohol interacts with the immobilized enzyme, a measurable signal is produced, such as a change in current, potential, or light absorption.

The high specificity of enzyme-substrate interactions can lead to the development of highly selective biosensors. Research has demonstrated the successful development of biosensors for the detection of various short-chain and volatile alcohols. While a biosensor specifically for (4Z)-3,7-dimethyl-4-octen-3-ol has not been reported, the principles of enzyme-based sensing could be adapted for this purpose.

Table 2: Comparison of Advanced Detection Technologies for Volatile Compounds

| Technology | Principle of Operation | Selectivity | Sensitivity | Key Application Areas for (4Z)-3,7-dimethyl-4-octen-3-ol |

| Electronic Nose | Array of cross-reactive chemical sensors generating a pattern response. | Moderate to High (Pattern Recognition) | ppm to ppb range | Quality control in fragrance industry, monitoring of floral emissions. |

| Enzyme-Based Biosensor | Specific enzymatic reaction with the target analyte producing a measurable signal. | High | µM to nM range | In-field environmental monitoring, specific detection in biological fluids. |

This table provides a general comparison and the specific performance characteristics would depend on the individual sensor design and application.

Chemical Reactivity and Transformation Pathways of 4 Octen 3 Ol, 3,7 Dimethyl , 4z

Oxidation and Reduction Chemistry

The presence of both a hydroxyl group and a carbon-carbon double bond in (4Z)-4-Octen-3-ol, 3,7-dimethyl- allows for a range of oxidation and reduction reactions.

Oxidation: As a tertiary alcohol, the hydroxyl group is resistant to oxidation under mild conditions that would typically convert primary and secondary alcohols to aldehydes and ketones, respectively. However, the carbon-carbon double bond is susceptible to oxidative cleavage by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃). This reaction would be expected to break the C4-C5 double bond, yielding two smaller carbonyl-containing fragments. For instance, ozonolysis followed by a reductive workup would likely produce 2-pentanone and 3-methylbutanal.

In a biological context, enzymatic oxidation can occur. While the tertiary alcohol is generally stable, certain microbial enzymes may be capable of hydroxylating other positions on the carbon chain.

Reduction: The primary site for reduction is the carbon-carbon double bond. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) in the presence of hydrogen gas (H₂), would be expected to saturate the double bond to yield the corresponding saturated tertiary alcohol, 3,7-dimethyloctan-3-ol. This reaction is typically stereospecific, with the hydrogen atoms adding to the same side of the double bond (syn-addition).

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Oxidation (Ozonolysis, reductive workup) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | 2-Pentanone and 3-Methylbutanal |

| Oxidation (Strong, e.g., hot KMnO₄) | KMnO₄, heat | Carboxylic acids (further oxidation of initial fragments) |

| Reduction (Catalytic Hydrogenation) | H₂, Pd/C | 3,7-Dimethyloctan-3-ol |

Isomerization Mechanisms and Stereochemical Stability

The (4Z)- configuration of the double bond is a key stereochemical feature of the molecule. Isomerization to the more stable (4E)- diastereomer can occur under certain conditions.

Mechanisms:

Acid-Catalyzed Isomerization: In the presence of a strong acid, protonation of the hydroxyl group followed by elimination of water can form a carbocation intermediate. Re-addition of water can occur at either face of the carbocation, and rotation around the single bonds can lead to a mixture of (Z)- and (E)- isomers, with the thermodynamically more stable (E)- isomer generally being the major product.

Photochemical Isomerization: Exposure to ultraviolet (UV) radiation can promote the π-system of the double bond to an excited state. In this excited state, rotation around the carbon-carbon bond is more facile. Upon relaxation back to the ground state, a mixture of (Z)- and (E)- isomers can be formed.

Radical-Mediated Isomerization: The presence of radical initiators can lead to the formation of a radical intermediate at the allylic position. Rotation around the carbon-carbon bond can occur in this intermediate, leading to isomerization upon termination of the radical.

The stereochemical stability of the (4Z)- isomer is thus dependent on the conditions it is subjected to. In neutral, dark conditions and at moderate temperatures, it is expected to be relatively stable. However, exposure to acids, light, or radical sources can facilitate its conversion to the (E)- isomer.

Environmental Degradation Pathways

As a volatile organic compound, (4Z)-4-Octen-3-ol, 3,7-dimethyl- can be released into the environment, where it will be subject to various degradation processes.

Biotransformation and Microbial Metabolism in Ecosystems

In soil and water, (4Z)-4-Octen-3-ol, 3,7-dimethyl- can be subject to biotransformation by microorganisms. Microbes have evolved diverse metabolic pathways to utilize organic compounds as sources of carbon and energy. wikipedia.org

The degradation of tertiary alcohols can be challenging for some microorganisms. However, some bacteria are known to metabolize tertiary alcohols. ontosight.ai One potential pathway for the degradation of (4Z)-4-Octen-3-ol, 3,7-dimethyl- could involve an initial desaturation reaction to form a diene, which could then be more readily metabolized. ontosight.ai Another possibility is the hydroxylation at other positions on the alkyl chain, initiated by monooxygenase enzymes, leading to diols that can be further oxidized.

Furthermore, the double bond can be a site for microbial attack, potentially through epoxidation or hydration reactions, leading to intermediates that can enter central metabolic pathways. Many bacteria possess alcohol dehydrogenase activity and can produce aldehydes from alcohols. epa.gov

| Microbial Transformation | Potential Initial Step | Enzyme Class | Potential Intermediate(s) |

| Desaturation | C-H bond cleavage | Desaturase | 3,7-Dimethyl-1,4-octadien-3-ol |

| Hydroxylation | C-H bond oxidation | Monooxygenase | A diol of 3,7-dimethyl-4-octen-3-ol |

| Epoxidation | C=C bond oxidation | Epoxidase | 4,5-Epoxy-3,7-dimethyloctan-3-ol |

Reaction with Atmospheric Components and Environmental Fate

The primary removal process for (4Z)-4-Octen-3-ol, 3,7-dimethyl- in the atmosphere is expected to be its reaction with photochemically generated oxidants. The atmospheric oxidation of unsaturated alcohols is similar to that of alkenes, where reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃) are important. acs.org

Reaction with Hydroxyl Radicals (OH): This is likely the most significant atmospheric sink for (4Z)-4-Octen-3-ol, 3,7-dimethyl-. The OH radical can either abstract a hydrogen atom from the C-H bonds or add to the electron-rich double bond. Addition to the double bond is generally the dominant pathway for alkenes and is expected to be the main reaction route here. This addition forms a substituted alkyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. Subsequent reactions of this peroxy radical with nitric oxide (NO) or other species lead to the formation of a variety of oxygenated products, including carbonyls and other smaller volatile organic compounds.

Reaction with Ozone (O₃): The reaction of (4Z)-4-Octen-3-ol, 3,7-dimethyl- with ozone will proceed via ozonolysis of the double bond. This reaction forms a primary ozonide which quickly decomposes into a carbonyl compound and a Criegee intermediate. The Criegee intermediate is highly reactive and can be stabilized or decompose to form other products, including hydroxyl radicals.

Reaction with Nitrate Radicals (NO₃): During nighttime, in the absence of sunlight, the reaction with the nitrate radical can be an important removal process for alkenes. The NO₃ radical adds to the double bond, forming a nitrooxy-alkyl radical, which then reacts with O₂ to form a nitrooxy-peroxy radical. This can lead to the formation of organic nitrates and other oxygenated products.

The products of these atmospheric reactions can contribute to the formation of secondary organic aerosols (SOA) and photochemical smog.

| Atmospheric Reactant | Primary Reaction Type | Expected Products | Environmental Significance |

| Hydroxyl Radical (OH) | Addition to double bond | Carbonyls, smaller VOCs | Major daytime degradation pathway, contributes to SOA and smog formation |

| Ozone (O₃) | Ozonolysis of double bond | Carbonyls, Criegee intermediates | Significant degradation pathway, contributes to SOA and OH radical formation |

| Nitrate Radical (NO₃) | Addition to double bond | Organic nitrates, carbonyls | Important nighttime degradation pathway |

Theoretical and Computational Studies on 4 Octen 3 Ol, 3,7 Dimethyl , 4z

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are instrumental in exploring the conformational space of (4Z)-3,7-dimethyl-4-octen-3-ol to identify its most stable three-dimensional structures. The presence of multiple rotatable bonds and a stereocenter at the C3 position gives rise to a variety of possible conformers.

The conformational analysis is typically initiated by identifying all rotatable bonds. For (4Z)-3,7-dimethyl-4-octen-3-ol, these include the C-C bonds of the ethyl and isobutyl groups attached to the carbinol carbon, as well as the C-O bond of the hydroxyl group. A systematic scan of the potential energy surface (PES) is performed by rotating these bonds at specific increments. youtube.com

Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed for geometry optimization and energy calculation of the various conformers. nii.ac.jppsu.edu The choice of basis set, such as 6-31G*, is crucial for obtaining accurate results while managing computational cost. nii.ac.jp The relative energies of the optimized conformers are then calculated to determine their populations at a given temperature using the Boltzmann distribution.

For unsaturated alcohols, the orientation of the hydroxyl group relative to the double bond is a key factor in determining conformational stability. Intramolecular hydrogen bonding between the hydroxyl proton and the π-system of the double bond can significantly stabilize certain conformers.

Table 1: Calculated Relative Energies of Representative Conformers of (4Z)-3,7-dimethyl-4-octen-3-ol

| Conformer | Dihedral Angle (H-O-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60° | 0.00 | 45.2 |

| 2 | 180° | 0.85 | 20.1 |

| 3 | -60° | 1.20 | 14.7 |

| 4 | 0° | 2.50 | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of conformational analysis of similar unsaturated alcohols.

Molecular Dynamics Simulations for Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of (4Z)-3,7-dimethyl-4-octen-3-ol in a solvent environment, providing insights into solvation processes and the influence of the solvent on the solute's conformation and dynamics. researchgate.net

In a typical MD simulation, the system consists of one or more molecules of (4Z)-3,7-dimethyl-4-octen-3-ol surrounded by a large number of solvent molecules, such as water or ethanol, in a simulation box with periodic boundary conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. Commonly used force fields for organic molecules include OPLS (Optimized Potentials for Liquid Simulations) and AMBER. acs.org

The simulations are run for a certain period, typically nanoseconds, and the trajectories of all atoms are saved. Analysis of these trajectories can reveal detailed information about the solvent structure around the solute. For an amphiphilic molecule like (4Z)-3,7-dimethyl-4-octen-3-ol, the simulations can show how polar solvent molecules, like water, interact with the hydrophilic hydroxyl group, and how nonpolar solvent molecules arrange around the hydrophobic alkyl chain. rsc.org

Radial distribution functions (RDFs) are often calculated to quantify the probability of finding a solvent atom at a certain distance from a solute atom. For instance, the RDF between the oxygen atom of the hydroxyl group and the oxygen atom of water can reveal the structure of the first solvation shell and the extent of hydrogen bonding. researchgate.net

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which are invaluable for the structural elucidation of (4Z)-3,7-dimethyl-4-octen-3-ol. bohrium.comgithub.io

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using DFT calculations. nih.govescholarship.org The GIAO (Gauge-Including Atomic Orbital) method is widely used for this purpose. The calculations are usually performed on the optimized geometries of the most stable conformers, and the predicted chemical shifts are often averaged based on the Boltzmann populations of these conformers. nih.gov Comparison of the predicted spectra with experimental data can help to confirm the structure and stereochemistry of the molecule.

Infrared Spectroscopy: The calculation of IR spectra involves determining the vibrational frequencies and their corresponding intensities. github.io This is achieved by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). github.io The resulting vibrational modes can be visualized to understand the nature of the atomic motions. For (4Z)-3,7-dimethyl-4-octen-3-ol, characteristic vibrational frequencies for the O-H stretch, C=C stretch, and C-O stretch can be predicted and compared with experimental IR spectra. libretexts.orgyoutube.com

Table 2: Predicted vs. Experimental Spectroscopic Data for (4Z)-3,7-dimethyl-4-octen-3-ol

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹³C NMR Chemical Shift (C3) | 75.8 ppm | 74.9 ppm |

| ¹³C NMR Chemical Shift (C4) | 130.2 ppm | 129.5 ppm |

| ¹H NMR Chemical Shift (H-C4) | 5.35 ppm | 5.28 ppm |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3400 cm⁻¹ (broad) |

| IR Frequency (C=C stretch) | 1665 cm⁻¹ | 1670 cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes, based on general computational accuracy for similar compounds.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving (4Z)-3,7-dimethyl-4-octen-3-ol. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. nih.gov

A common reaction of alcohols is dehydration, which for (4Z)-3,7-dimethyl-4-octen-3-ol could proceed via different pathways, such as E1 or E2 mechanisms, leading to various diene products. acs.orglibretexts.orgyoutube.com Quantum chemical calculations can be used to determine the activation energies for these different pathways, thus predicting the most likely reaction mechanism and the major products. umn.edu

The search for transition state geometries is a key step in modeling reaction mechanisms. Methods like the synchronous transit-guided quasi-Newton (STQN) method are often employed. Once the transition state is located, its structure can be analyzed to understand the key interactions that stabilize it. The imaginary frequency corresponding to the reaction coordinate confirms that the located structure is indeed a transition state. nih.gov

For example, in an acid-catalyzed dehydration, the calculations would model the protonation of the hydroxyl group, the departure of the water molecule to form a carbocation intermediate, and the subsequent elimination of a proton to form a double bond. youtube.com

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. drugdesign.orgresearchgate.net For a compound like (4Z)-3,7-dimethyl-4-octen-3-ol, which may exhibit properties such as antimicrobial or insect pheromonal activity, SAR studies can provide valuable mechanistic insights. nih.govresearchgate.netnih.govmdpi.com

In a typical SAR study, a set of structurally related compounds is synthesized or selected, and their biological activity is measured. A variety of molecular descriptors are then calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates the descriptors to the biological activity. researchgate.net A good SAR model can not only predict the activity of new, untested compounds but also provide insights into the molecular features that are important for the observed activity.

For instance, a SAR study on the antimicrobial activity of a series of unsaturated alcohols might reveal that the activity is positively correlated with the lipophilicity of the molecule and the presence of a hydroxyl group capable of hydrogen bonding. nih.govnih.gov This information can guide the design of more potent analogs.

Future Research Directions and Challenges in 4 Octen 3 Ol, 3,7 Dimethyl , 4z Chemistry

Exploration of Undiscovered Biosynthetic Pathways

The biosynthesis of linalool (B1675412) isomers from geranyl pyrophosphate (GPP) is a known metabolic process in many plants. wikipedia.orgnih.gov However, the specific enzymatic pathways that lead to the formation of (4Z)-3,7-dimethyl-4-octen-3-ol are not fully elucidated. While linalool synthases (LIS) have been identified in various organisms, the precise mechanisms and the factors influencing the stereoselectivity towards the (4Z)-isomer are still under investigation. nih.govnih.gov

Future research will likely focus on:

Identifying Novel Linalool Synthases: Prospecting for and characterizing new LIS enzymes from a wider range of biological sources, including plants, fungi, and bacteria, could reveal enzymes with high specificity for the (4Z)-isomer. nih.gov

Understanding Stereochemical Control: Investigating the active sites of LIS enzymes through structural biology and computational modeling will be crucial to understand the molecular basis of stereochemical control, paving the way for enzyme engineering to enhance the production of the desired isomer. nih.gov

Metabolic Engineering: With a deeper understanding of the biosynthetic pathways, metabolic engineering of microorganisms or plants could be employed to overproduce (4Z)-3,7-dimethyl-4-octen-3-ol. csirhrdg.res.in

Development of Greener Synthetic Methodologies

The chemical synthesis of specific terpene alcohol isomers like (4Z)-3,7-dimethyl-4-octen-3-ol often involves multi-step processes that may utilize harsh reagents and generate significant waste. researchgate.netgoogle.com The development of more environmentally friendly and efficient synthetic routes is a significant challenge and a key research direction.

Key areas of focus include:

Catalytic Hydrogenation: Exploring more selective and reusable catalysts for the partial hydrogenation of related compounds, such as 3,7-dimethyl-1-octyn-3-ol, to yield the (Z)-isomer with high purity. google.com

Biocatalysis: Utilizing whole-cell or isolated enzymes as catalysts for the synthesis of (4Z)-3,7-dimethyl-4-octen-3-ol offers a highly selective and environmentally benign alternative to traditional chemical methods. researchgate.net

Renewable Feedstocks: Investigating the use of renewable starting materials and green solvents, such as terpenes themselves, to create more sustainable synthetic processes. researchgate.netacs.org

Elucidation of Novel Chemoecological Roles

Linalool isomers are known to play crucial roles in plant-insect interactions, acting as pollinator attractants or herbivore deterrents. researchgate.netnih.gov However, the specific chemoecological functions of (4Z)-3,7-dimethyl-4-octen-3-ol are not well-defined. The distinct stereochemistry of this isomer likely results in unique interactions with olfactory receptors of insects and other organisms.

Future research should aim to:

Investigate Insect Responses: Conduct detailed behavioral assays with various insect species to determine the specific attractive or repellent effects of pure (4Z)-3,7-dimethyl-4-octen-3-ol.

Analyze Floral Scent Profiles: Quantify the presence and relative abundance of this isomer in the floral scents of different plant species to correlate its presence with specific pollinator guilds.

Explore Allelopathic and Antimicrobial Activities: Investigate the potential role of (4Z)-3,7-dimethyl-4-octen-3-ol in plant-plant interactions (allelopathy) and as a defense compound against microbial pathogens. wikipedia.org

Advanced Sensing and Monitoring Techniques for Environmental Studies

As a volatile organic compound (VOC), (4Z)-3,7-dimethyl-4-octen-3-ol contributes to the complex mixture of chemicals in the atmosphere and various ecosystems. nih.gov Developing sensitive and selective methods for its detection and monitoring is crucial for understanding its environmental fate and impact.

Challenges and future directions in this area include:

High-Sensitivity Detection: The low concentrations of specific VOCs in environmental samples necessitate the development of highly sensitive analytical techniques. aip.org

Real-Time Monitoring: Moving beyond traditional laboratory-based methods like gas chromatography-mass spectrometry (GC-MS), there is a need for portable and real-time sensors for on-site environmental monitoring. nih.govtechnologynetworks.com

Chiral Separation: Developing robust and efficient methods for the chiral separation and quantification of linalool isomers in complex environmental matrices is essential to understand their individual contributions. nih.gov

Electronic Noses: The advancement of electronic nose (e-nose) technologies, which utilize arrays of sensors to detect patterns in VOC mixtures, holds promise for the rapid and non-invasive monitoring of this and other compounds. technologynetworks.comnih.gov

Computational Design for Targeted Molecular Modification

Computational chemistry and molecular modeling offer powerful tools for understanding the structure-activity relationships of molecules like (4Z)-3,7-dimethyl-4-octen-3-ol and for designing new derivatives with enhanced or novel properties. nih.gov

Future research in this area will likely involve:

QSAR and QSPR Studies: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity and physicochemical properties of modified (4Z)-3,7-dimethyl-4-octen-3-ol analogs.

Docking and Molecular Dynamics Simulations: Using computational docking and molecular dynamics simulations to understand how this isomer interacts with biological targets such as insect olfactory receptors or enzymes. This knowledge can guide the design of more potent attractants or inhibitors.

Designing Novel Derivatives: Computationally designing and virtually screening libraries of novel derivatives of (4Z)-3,7-dimethyl-4-octen-3-ol for specific applications, such as enhanced fragrance properties, improved antimicrobial activity, or targeted insect control. acs.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4Z)-3,7-dimethyl-4-octen-3-ol to improve yield and stereoselectivity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions such as temperature, solvent choice, and catalysts. For example, Wittig reactions or Michael additions under controlled stereochemical conditions (e.g., using chiral catalysts) can enhance stereoselectivity. Evidence from related terpene alcohol syntheses suggests that employing DCM or DMF as solvents with bases like DIPEA or K₂CO₃ at 80°C improves yields . Additionally, purification via column chromatography or recrystallization ensures product purity.

Q. What analytical techniques are most reliable for confirming the structure and purity of (4Z)-3,7-dimethyl-4-octen-3-ol?

- Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and gas chromatography-mass spectrometry (GC-MS) is critical. NMR can confirm stereochemistry and functional groups, while GC-MS identifies impurities and validates molecular weight. For example, GC-MS analysis of essential oils containing structurally similar compounds (e.g., 1,6-octadien-3-ol derivatives) has been used to resolve co-eluting isomers . High-resolution mass spectrometry (HRMS) further ensures accurate molecular formula determination .

Q. How does the natural occurrence of (4Z)-3,7-dimethyl-4-octen-3-ol in plant extracts influence its isolation and characterization?

- Methodological Answer : Isolation from natural sources (e.g., citrus peels) requires steam distillation or solvent extraction followed by fractionation. For instance, studies on orange peel oil used liquid-liquid extraction with hexane or ethyl acetate to separate terpene alcohols, followed by silica gel chromatography to isolate minor components like 3,7-dimethyl-1,6-octadien-3-ol . Researchers must account for matrix effects and co-extracted compounds during quantification.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for (4Z)-3,7-dimethyl-4-octen-3-ol, particularly when derived from natural vs. synthetic sources?

- Methodological Answer : Comparative studies using standardized purity protocols (e.g., ≥98% purity via HPLC) are essential. Natural extracts often contain synergistic or antagonistic compounds (e.g., d-limonene in citrus oils), which may mask or amplify bioactivity. Researchers should replicate assays using both synthetic and isolated natural samples, controlling for concentration and matrix effects. For example, bioassays on bedbug repellency demonstrated that d-limonene’s presence influenced the activity of minor terpene alcohols .

Q. How can computational chemistry aid in predicting the stereochemical stability of (4Z)-3,7-dimethyl-4-oocten-3-ol under varying experimental conditions?

- Methodological Answer : Density functional theory (DFT) calculations or molecular dynamics simulations can model isomerization risks (e.g., Z-to-E transitions) during synthesis or storage. Parameters like bond rotation barriers and solvent interactions should be analyzed. Structural data from NIST’s Chemistry WebBook, including thermodynamic properties, provide a foundation for these models . Experimental validation via temperature-controlled NMR or IR spectroscopy is recommended to correlate predictions with empirical data.

Q. What experimental designs are suitable for studying the compound’s role in insect pheromone systems or plant defense mechanisms?

- Methodological Answer : Electroantennography (EAG) coupled with wind tunnel assays can test insect behavioral responses. For plant defense studies, gene expression profiling (e.g., RT-qPCR) of terpene synthase enzymes in response to herbivory may elucidate biosynthetic pathways. Field trials with controlled release systems (e.g., slow-release dispensers) can assess ecological impacts. Prior work on d-limonene’s insecticidal activity provides a template for such experimental frameworks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) for (4Z)-3,7-dimethyl-4-octen-3-ol across different studies?

- Methodological Answer : Discrepancies often arise from solvent effects, concentration, or instrument calibration. Researchers should cross-reference data with standardized databases like NIST Chemistry WebBook and replicate experiments under identical conditions. For example, ¹H NMR chemical shifts in CDCl₃ vs. DMSO-d₆ can vary significantly; thus, solvent choice must be documented rigorously. Collaborative inter-laboratory studies enhance data reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.